molecular formula C24H15ClO6 B11157354 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one

Cat. No.: B11157354
M. Wt: 434.8 g/mol
InChI Key: RZSSXYGQDNLHOF-UHFFFAOYSA-N
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Description

The compound 7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzodioxole moiety, a chromenone core, and a phenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: N-bromosuccinimide (NBS)

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one: can be compared with other similar compounds to highlight its uniqueness:

7-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one .

Properties

Molecular Formula

C24H15ClO6

Molecular Weight

434.8 g/mol

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenylchromen-2-one

InChI

InChI=1S/C24H15ClO6/c25-18-9-17-16(14-4-2-1-3-5-14)10-24(27)31-21(17)11-22(18)28-12-19(26)15-6-7-20-23(8-15)30-13-29-20/h1-11H,12-13H2

InChI Key

RZSSXYGQDNLHOF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl

Origin of Product

United States

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